

Comparative Clinical Performance of Irinotecan-Based Regimens

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Compound of Interest

Compound Name: *Irehine*

Cat. No.: *B1209455*

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This section compares the efficacy of Irinotecan-containing regimens against other chemotherapeutic options in the context of metastatic cancers.

Quantitative Data Summary

The following tables present a summary of key performance indicators from comparative studies involving Irinotecan.

Table 1: FOLFIRI (Irinotecan regimen) vs. Paclitaxel + Carboplatin in Second- and Third-Line Metastatic Gastric Cancer^{[1][2]}

A retrospective study involving 40 patients with metastatic gastric cancer evaluated the efficacy of FOLFIRI versus a combination of paclitaxel and carboplatin. The FOLFIRI regimen demonstrated a significantly higher objective response rate.^{[1][2]}

Performance Metric	FOLFIRI (n=22)	Paclitaxel + Carboplatin (n=18)	p-value
Objective Response Rate (ORR)	45.5%	16.7%	0.05
Median Progression-Free Survival (PFS)	3 months	3 months	0.82
Median Overall Survival (OS)	7 months	8 months	0.71

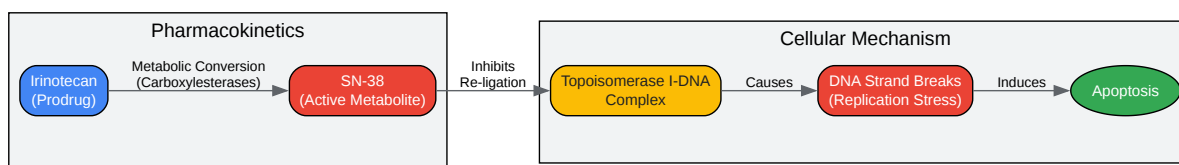
Table 2: Irinotecan Combination Therapy vs. Monotherapy in Advanced Gastric Cancer

A phase III trial (TRICS) compared the combination of irinotecan and cisplatin with irinotecan monotherapy in patients with advanced gastric cancer that had progressed after initial treatment. The study did not find a statistically significant difference in survival outcomes between the two approaches.

Performance Metric	Irinotecan + Cisplatin	Irinotecan Monotherapy	p-value
Median Progression-Free Survival (PFS)	4.6 months	4.1 months	0.376
Median Overall Survival (OS)	13.9 months	12.7 months	0.288

Mechanism of Action: Irinotecan

Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription. By binding to the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis, or programmed cell death.



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Caption: Irinotecan's conversion to SN-38 and subsequent inhibition of Topoisomerase I.

Experimental Protocols

The clinical data presented is based on a retrospective analysis of patients with metastatic gastric cancer. The following outlines the general methodology employed in such a study.^{[1][2]}

Study Design: A retrospective cohort analysis was conducted on 40 patients with HER2-negative metastatic gastric cancer who received second- or third-line chemotherapy between 2017 and 2022.^{[1][2]} Patients were divided into two treatment arms:

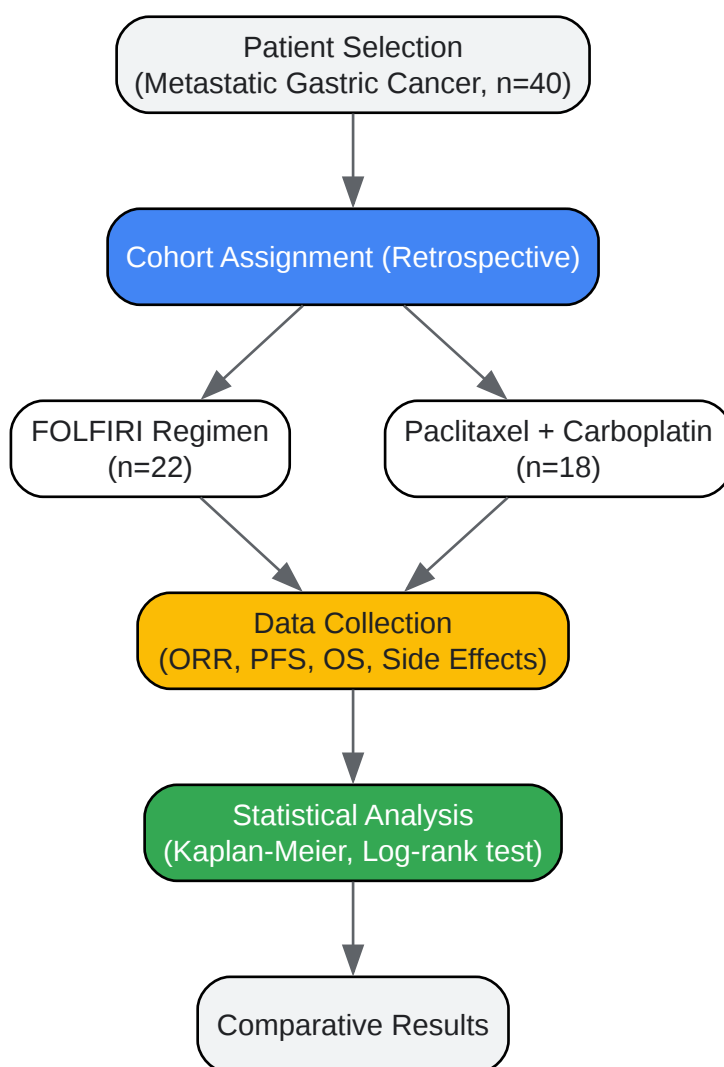
- FOLFIRI regimen: 22 patients.^[1]
- Paclitaxel + Carboplatin regimen: 18 patients.^[1]

Patient Population: The median age of patients at diagnosis was 51 years. 75% of patients presented with metastatic disease at the initial diagnosis, while 25% had stage II-III disease.^[1] The primary tumor was located in the gastroesophageal junction in 20% of patients and other gastric locations in 80%.^[1]

Endpoints:

- Primary: Overall Survival (OS) and Progression-Free Survival (PFS).
- Secondary: Objective Response Rate (ORR) and treatment-related side effects.

Statistical Methods: Survival curves for OS and PFS were generated using the Kaplan-Meier method, and differences were assessed using the log-rank test. The objective response rates were compared using appropriate statistical tests for categorical data. A p-value less than 0.05 was considered significant.



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Caption: Generalized workflow for a retrospective comparative oncology study.

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References

- 1. Comparison of Two Chemotherapy Regimens After First-Line Treatment for HER2-Negative Metastatic Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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